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Compound of Interest

Compound Name: 2-Isocyanato-5-methylthiophene

Cat. No.: B033100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has

emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged

scaffold." Its unique physicochemical properties and versatile synthetic accessibility have led to

its incorporation into a wide array of approved therapeutic agents, spanning diverse disease

areas. This technical guide provides a comprehensive overview of the thiophene core in drug

discovery, detailing its fundamental properties, synthesis, biological activities with quantitative

data, and its interaction with key signaling pathways.

Physicochemical Properties and Bioisosterism
The success of the thiophene scaffold in drug design can be largely attributed to its role as a

bioisostere of the phenyl ring. While similar in size, the thiophene ring possesses distinct

electronic properties due to the presence of the sulfur atom, which influences its interactions

with biological targets and its metabolic profile.

Table 1: Core Physicochemical Properties of Thiophene
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Property Value Reference

Molecular Formula C4H4S [General Knowledge]

Molecular Weight 84.14 g/mol [General Knowledge]

Melting Point -38 °C [General Knowledge]

Boiling Point 84 °C [General Knowledge]

pKa Weakly basic [General Knowledge]

LogP 1.81 [General Knowledge]

Solubility
Insoluble in water, soluble in

organic solvents
[General Knowledge]

Synthesis of Thiophene-Containing Compounds
A variety of synthetic methods have been developed for the construction of the thiophene ring,

allowing for the introduction of diverse substituents and the fine-tuning of molecular properties.

Gewald Synthesis of 2-Aminothiophenes
One of the most widely employed methods for the synthesis of substituted 2-aminothiophenes

is the Gewald reaction. This one-pot, multi-component reaction offers a convergent and

efficient route to this important class of intermediates.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-

carboxylate

Reagents:

2-Butanone (1 equivalent)

Ethyl cyanoacetate (1 equivalent)

Elemental sulfur (1.1 equivalents)

Morpholine (0.5 equivalents)
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Ethanol (solvent)

Procedure:

To a stirred solution of 2-butanone and ethyl cyanoacetate in ethanol at room temperature,

add morpholine.

After a short period of stirring, add elemental sulfur in one portion.

The reaction mixture is then heated to 50-60 °C and stirred for 2-3 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-

water.

The precipitated solid is collected by filtration, washed with cold water, and recrystallized

from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Synthesis of Olanzapine
Olanzapine, an atypical antipsychotic, features a thienobenzodiazepine core. Its synthesis

involves a multi-step sequence.

Experimental Protocol: Synthesis of Olanzapine

This protocol outlines a common synthetic route.

Step 1: Synthesis of 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1][2]benzodiazepine

A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride and

an excess of piperazine in a suitable solvent (e.g., toluene or xylene) is heated at reflux for

several hours.

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product

is isolated by filtration and purified.

Step 2: N-methylation to yield Olanzapine
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The product from Step 1 is dissolved in a suitable solvent (e.g., dimethylformamide).

A methylating agent, such as methyl iodide or dimethyl sulfate, is added in the presence of

a base (e.g., potassium carbonate).

The reaction is stirred at room temperature or slightly elevated temperature until

completion.

The reaction mixture is then worked up by pouring it into water and extracting the product

with an organic solvent. The organic layer is washed, dried, and concentrated. The crude

product is purified by recrystallization or column chromatography to yield olanzapine.[3]

Synthesis of Raltitrexed
Raltitrexed is a quinazoline folate analogue antimetabolite. Its synthesis is a complex process.

Experimental Protocol: Synthesis of Raltitrexed

This is a simplified overview of a potential synthetic approach.

Step 1: Synthesis of the Thiophene Moiety

The synthesis begins with the construction of a suitably substituted thiophene-2-carbonyl

compound. This can be achieved through various methods, including the acylation of a

pre-functionalized thiophene.

Step 2: Coupling with the Glutamic Acid Moiety

The carboxylic acid of the thiophene derivative is activated (e.g., using a coupling agent

like DCC or EDC) and then reacted with the amino group of a protected L-glutamic acid

diethyl ester to form an amide bond.[4][5]

Step 3: Introduction of the Quinazoline Moiety

The precursor containing the thiophene and glutamic acid portions is then coupled with a

pre-synthesized 6-(bromomethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivative. This is

typically achieved via a nucleophilic substitution reaction where the secondary amine on

the thiophene ring displaces the bromine atom.
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Step 4: Deprotection

Finally, any protecting groups on the glutamic acid moiety are removed under appropriate

conditions (e.g., hydrolysis of the esters) to yield raltitrexed.

Quantitative Biological Data of Thiophene-
Containing Drugs
The following tables summarize key quantitative data for a selection of FDA-approved drugs

that feature a thiophene scaffold, highlighting their potency and pharmacokinetic profiles.

Table 2: In Vitro Activity of Thiophene-Containing Drugs

Drug Target(s) Assay Type IC50 / Ki
Cell Line /
Enzyme

Reference

Olanzapine
Dopamine D2

Receptor

Radioligand

Binding
Ki: 1.1 nM

Human D2

Receptor

[General

Knowledge]

Serotonin 5-

HT2A

Receptor

Radioligand

Binding
Ki: 4 nM

Human 5-

HT2A

Receptor

[General

Knowledge]

Raltitrexed
Thymidylate

Synthase

Enzyme

Inhibition
Ki: 54 nM

Human

Thymidylate

Synthase

[6]

Tiaprofenic

Acid

Cyclooxygen

ase-2 (COX-

2)

Enzyme

Inhibition
IC50: 2.3 µM Ovine COX-2

[General

Knowledge]

Sorafenib

VEGFR-2,

PDGFR-β,

Raf-1

Kinase

Inhibition

IC50: 90 nM,

58 nM, 6 nM

Recombinant

Enzymes

[General

Knowledge]

Lapatinib EGFR, HER2
Kinase

Inhibition

IC50: 10.8

nM, 9.2 nM

Recombinant

Enzymes

[General

Knowledge]

Table 3: Pharmacokinetic Parameters of Thiophene-Containing Drugs
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Drug
Bioavaila
bility (%)

Protein
Binding
(%)

Half-life
(h)

Metabolis
m

Excretion
Referenc
e

Olanzapine ~60 (oral) 93 21-54

Hepatic

(CYP1A2,

2D6)

57% Urine,

30% Feces
[7]

Raltitrexed N/A (IV) 93

2-3 (initial),

>100

(terminal)

Polyglutam

ation

Primarily

renal

[General

Knowledge

]

Tiaprofenic

Acid
>90 >98 2 Hepatic Renal

[General

Knowledge

]

Sorafenib 38-49 99.5 25-48

Hepatic

(CYP3A4,

UGT1A9)

Feces

(77%),

Urine

(19%)

[General

Knowledge

]

Lapatinib Variable >99 24

Hepatic

(CYP3A4,

3A5)

Primarily

Feces

[General

Knowledge

]

Signaling Pathways and Experimental Workflows
The versatility of the thiophene scaffold allows it to interact with a wide range of biological

targets, thereby modulating various signaling pathways implicated in disease.

Raltitrexed and Thymidylate Synthase Inhibition
Raltitrexed exerts its anticancer effect by inhibiting thymidylate synthase (TS), a crucial enzyme

in the DNA synthesis pathway. This leads to "thymineless death" in rapidly dividing cancer

cells.[2][6][8]
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dUMP

Thymidylate
Synthase (TS)

Substrate

dTMP DNA SynthesisProduct

Raltitrexed
Inhibition

Olanzapine

Dopamine D2 Receptor

Antagonism

Serotonin 5-HT2A
Receptor

Antagonism

Psychotic Symptoms
(e.g., Hallucinations, Delusions)

Reduces

Negative Symptoms
(e.g., Apathy, Anhedonia)

Improves
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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